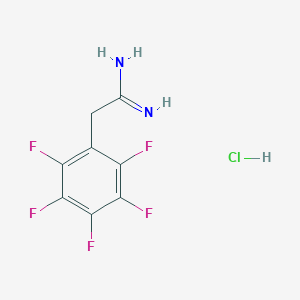

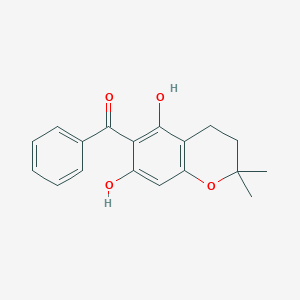

7-((3S)-3-Amino-1-pyrrolidinyl)-1-cyclopropyl-6,8-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid

Descripción general

Descripción

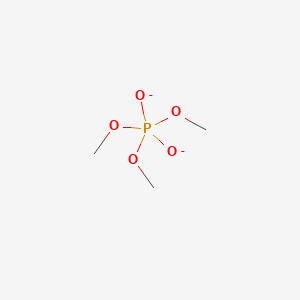

7-((3S)-3-Amino-1-pyrrolidinyl)-1-cyclopropyl-6,8-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid, also known as AZD-0914, is a novel, synthetic, broad-spectrum antibiotic that belongs to the class of fluoroquinolones. It was developed by AstraZeneca and is currently in the preclinical stage of development.

Mecanismo De Acción

7-((3S)-3-Amino-1-pyrrolidinyl)-1-cyclopropyl-6,8-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid inhibits bacterial DNA synthesis by targeting the bacterial enzyme DNA gyrase. This enzyme is responsible for the supercoiling of bacterial DNA, which is essential for bacterial replication. By inhibiting this process, 7-((3S)-3-Amino-1-pyrrolidinyl)-1-cyclopropyl-6,8-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid prevents the bacteria from replicating and ultimately leads to their death.

Efectos Bioquímicos Y Fisiológicos

7-((3S)-3-Amino-1-pyrrolidinyl)-1-cyclopropyl-6,8-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid has been shown to have low toxicity in preclinical studies. It is rapidly absorbed and distributed throughout the body, with high concentrations found in the liver and kidneys. It has a relatively long half-life, which allows for once-daily dosing.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the main advantages of 7-((3S)-3-Amino-1-pyrrolidinyl)-1-cyclopropyl-6,8-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid is its broad-spectrum activity against various bacterial pathogens. This makes it a promising candidate for the treatment of multiple infections. However, its preclinical stage of development means that further studies are needed to determine its safety and efficacy in humans.

Direcciones Futuras

Future research on 7-((3S)-3-Amino-1-pyrrolidinyl)-1-cyclopropyl-6,8-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid should focus on determining its safety and efficacy in clinical trials. Additionally, studies should be conducted to investigate its potential use in combination with other antibiotics to enhance its effectiveness. Further research should also be conducted to determine its pharmacokinetics and pharmacodynamics in humans.

Aplicaciones Científicas De Investigación

7-((3S)-3-Amino-1-pyrrolidinyl)-1-cyclopropyl-6,8-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid has shown promising results in preclinical studies for the treatment of various bacterial infections, including those caused by drug-resistant strains. It has been found to be effective against gram-negative and gram-positive bacteria, as well as atypical pathogens such as Mycoplasma pneumoniae and Chlamydia trachomatis.

Propiedades

Número CAS |

133298-78-9 |

|---|---|

Nombre del producto |

7-((3S)-3-Amino-1-pyrrolidinyl)-1-cyclopropyl-6,8-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid |

Fórmula molecular |

C17H17F2N3O3 |

Peso molecular |

349.33 g/mol |

Nombre IUPAC |

7-[(3S)-3-aminopyrrolidin-1-yl]-1-cyclopropyl-6,8-difluoro-4-oxoquinoline-3-carboxylic acid |

InChI |

InChI=1S/C17H17F2N3O3/c18-12-5-10-14(13(19)15(12)21-4-3-8(20)6-21)22(9-1-2-9)7-11(16(10)23)17(24)25/h5,7-9H,1-4,6,20H2,(H,24,25)/t8-/m0/s1 |

Clave InChI |

UHBXZNXCIZHGFF-QMMMGPOBSA-N |

SMILES isomérico |

C1CN(C[C@H]1N)C2=C(C=C3C(=C2F)N(C=C(C3=O)C(=O)O)C4CC4)F |

SMILES |

C1CC1N2C=C(C(=O)C3=CC(=C(C(=C32)F)N4CCC(C4)N)F)C(=O)O |

SMILES canónico |

C1CC1N2C=C(C(=O)C3=CC(=C(C(=C32)F)N4CCC(C4)N)F)C(=O)O |

Otros números CAS |

133298-78-9 |

Sinónimos |

7-[(3S)-3-aminopyrrolidin-1-yl]-1-cyclopropyl-6,8-difluoro-4-oxo-quino line-3-carboxylic acid |

Origen del producto |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2S,3S,4S,5R,6R)-6-[[(3R,11aS)-11a-methyl-2,3,3a,3b,4,5,8,9,9a,9b,10,11-dodecahydro-[1]benzofuro[5,4-f]isochromen-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B155565.png)

![Sodium 6-[(3-chloro-2-hydroxy-5-nitrophenyl)azo]-5-hydroxynaphthalene-1-sulphonate](/img/structure/B155582.png)